Methamnetamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1178720-66-5 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-methyl-1-naphthalen-2-ylpropan-2-amine |
InChI |
InChI=1S/C14H17N/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10-11,15H,9H2,1-2H3 |
InChI Key |
BWWWOLYZMKACSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)NC |
Origin of Product |
United States |
Synthetic Methodologies for Methamnetamine
Reductive Amination Approaches to Methamnetamine Synthesis
Reductive amination is a prominent method for forming amines from ketones or aldehydes. libretexts.org In the context of this compound synthesis, this process involves two fundamental stages: the initial condensation of a ketone with an amine to form an imine, followed by the reduction of this imine to the target amine. This pathway is valued for its directness in forming the crucial carbon-nitrogen bond. mdpi.com
The first step in the reductive amination route to this compound is the condensation reaction between phenyl-2-propanone (P2P) and methylamine (B109427). mdma.ch This reaction forms an unstable intermediate known as a hemiaminal, or carbinolamine, which subsequently eliminates a water molecule to yield a more stable phenylacetone-N-methyl imine (a Schiff base). researchgate.net The formation of the imine is a critical precursor step, as it creates the C=N double bond that will be targeted in the subsequent reduction phase. An excess of the amine reactant is often used to ensure the reaction proceeds efficiently, favoring the formation of the primary amine.
Following the formation of the imine intermediate, a reducing agent is introduced to convert the C=N double bond into a C-N single bond, yielding this compound. Various reducing agents can be employed for this purpose, each with distinct characteristics and efficiencies. vanilla47.com
Common techniques include:
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. libretexts.orgmdma.ch It is an effective technique for the reduction of imines.
Metal Amalgams : Aluminum-mercury amalgam (Al/Hg) is a frequently cited reducing agent for this synthesis. mdma.ch The amalgam serves as an electron source for the reduction. vanilla47.com This method is known for its accessibility and does not require specialized pressure equipment needed for catalytic hydrogenation. scribd.com
| Reducing Agent | Typical Reaction Conditions | Key Characteristics |
|---|---|---|
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Hydrogen gas pressure, metal catalyst | High efficiency, clean reaction. mdma.ch Requires specialized pressure apparatus. |
| Aluminum-Mercury Amalgam (Al/Hg) | Amalgamated aluminum in a suitable solvent | Popular due to accessible materials. mdma.ch Avoids high-pressure equipment. |
| Sodium Borohydride (NaBH₄) | Alcoholic solvent | Can also reduce the starting ketone, potentially lowering yield. vanilla47.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent | Very powerful and less selective; can reduce various functional groups. vanilla47.commdma.ch |
Leuckart-Wallach Reaction and N-Methylation Pathways for this compound
The Leuckart-Wallach reaction is a classic and versatile method for the reductive amination of carbonyl compounds. mdpi.com It is distinguished by its use of formic acid or its derivatives as the reducing agent. mdpi.com This pathway is a multi-step process that involves formylation followed by hydrolysis to obtain the final amine. unodc.org
In this route, phenyl-2-propanone (P2P) is heated with N-methylformamide or a mixture of methylamine and formic acid. unodc.orgnih.gov This reaction, a key step of the Leuckart-Wallach synthesis, produces an N-formyl intermediate, specifically N-formylthis compound. unodc.orgwikipedia.org The formic acid in the reaction mixture serves as a hydride donor, which facilitates the reduction of the intermediate iminium ion that forms in situ. mdpi.com The reaction is typically carried out at elevated temperatures to drive the formation of the formylated product. nih.govgoogle.com
The N-formylthis compound intermediate produced in the Leuckart reaction is not the final product. A subsequent hydrolysis step is required to remove the formyl group (-CHO) from the nitrogen atom. unodc.orgwikipedia.org This is typically achieved by heating the intermediate with a strong acid, such as hydrochloric acid or sulfuric acid. unodc.org The acid catalyzes the cleavage of the amide bond, releasing the free amine, this compound, and formic acid. mdpi.com
After hydrolysis, the reaction mixture is acidic. To isolate the final product in its freebase form, a basification procedure is necessary. An aqueous base, such as sodium hydroxide (B78521) (NaOH), is added to the solution to neutralize the acid and deprotonate the amine. nih.gov This allows the this compound freebase to be separated from the aqueous layer, often through solvent extraction. unodc.org
Pharmacological Mechanisms of Action of Methamnetamine
Receptor and Transporter Binding Dynamics of Methamnetamine
Exploration of this compound Binding to Trace Amine-Associated Receptor 1 (TAAR1)
Currently, there is a lack of specific research in publicly available scientific literature that explores the direct binding and interaction of this compound with the Trace Amine-Associated Receptor 1 (TAAR1). While TAAR1 is a known target for structurally similar compounds like methamphetamine, dedicated studies on this compound's affinity and activity at this receptor are not available. eurekalert.orgkenyon.edunih.govshanghaitech.edu.cn
Investigation of this compound Interactions with Sigma Receptors (σ1R)
Detailed investigations into the interactions of this compound with sigma receptors, particularly the σ1R subtype, are not present in the available scientific literature. Although related amphetamine-class compounds have been studied for their effects on sigma receptors, specific binding affinities and functional modulation by this compound have not been documented. semanticscholar.orgnih.govcij.gob.mxnih.gov
This compound Modulation of Calcium Channels (CACNA1C)
The specific modulatory effects of this compound on voltage-gated calcium channels, specifically the CACNA1C subtype, have not been characterized in published research. Studies elucidating whether this compound acts as an inhibitor or modulator of these channels, and the subsequent impact on intracellular calcium signaling, are currently unavailable. nih.govnih.gov
Cellular and Subcellular Mechanisms of this compound Action
Neurotransmitter Efflux Mechanisms Mediated by this compound
The principal mechanism of action for this compound is the induction of neurotransmitter efflux through its interaction with biogenic amine transporters. researchgate.net It functions as a full substrate for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), meaning it is transported into the presynaptic neuron and subsequently triggers the reverse transport, or efflux, of monoamine neurotransmitters from the neuron into the synaptic cleft. wikipedia.orgresearchgate.netnih.gov
Research has characterized this compound (referred to as PAL-1046 in some studies) as a potent and efficacious releasing agent. wikipedia.org In vitro assays using rat brain synaptosomes have determined the half-maximal effective concentrations (EC₅₀) for the release of serotonin, norepinephrine, and dopamine. wikipedia.orgncats.io
| Neurotransmitter | EC₅₀ Value (nM) |
|---|---|
| Dopamine | 10 |
| Serotonin | 13 |
| Norepinephrine | 34 |
Further studies on DAT-mediated efflux identified this compound as a full releasing agent with strong neurotransmitter release effects, exhibiting an EC₅₀ of 10 nM and a maximal efficacy (Eₘₐₓ) of 101% in this assay. researchgate.net The mechanism for this efflux is understood to be a complex process initiated by the substrate binding to and being translocated by the transporter, which leads to a cascade of events culminating in the reversal of the transporter's normal function from reuptake to efflux. wikipedia.org
Intracellular Signaling Cascades Influenced by this compound (e.g., protein kinase activation)
Specific research detailing the influence of this compound on intracellular signaling cascades, such as the activation of protein kinases like Protein Kinase C (PKC) or Mitogen-Activated Protein Kinases (MAPK), is not available in the current scientific literature. While monoamine release is known to be modulated by such signaling pathways, direct studies linking this compound to the activation or inhibition of these specific cascades have not been published. cdc.govnih.govnih.gov
Metabolic Pathways and Degradation of Methamnetamine
Chemical and Environmental Degradation of Methamnetamine
Photolytic Degradation Pathways of this compound
Further research would be contingent on the correct identification and validated existence of the compound . If "this compound" is indeed a novel or obscure compound, its scientific literature is not currently accessible through standard chemical and biomedical databases. We recommend verifying the compound's name and Chemical Abstracts Service (CAS) number for accurate information retrieval.
Oxidative Degradation Mechanisms of this compound
The oxidative degradation of this compound, particularly when exposed to strong oxidizing agents, can lead to the cleavage of its molecular structure. While specific comprehensive studies on this compound are limited, the known reactivity of related amphetamine-type structures provides a basis for predicting its oxidative fate. Exposure to potent oxidizers is anticipated to cause the cleavage of the naphthyl group from the main structure or the oxidation of the amine functional group to form nitro compounds .
In controlled laboratory settings, such as through the use of a UV/H₂O₂ system, related compounds like methamphetamine have been shown to degrade via mechanisms including hydrogenation, hydroxylation, and electrophilic substitution mdpi.com. It is plausible that this compound would undergo analogous degradation under similar conditions, leading to hydroxylated derivatives and other transformation products. The degradation kinetics of methamphetamine in such a system have been observed to follow pseudo-first-order reaction kinetics mdpi.com.
Table 1: Potential Oxidative Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Naphthyl Group Cleavage | Phenylpropan-2-amine derivatives, Naphthalene (B1677914) |
| Amine Oxidation | Nitro-methamnetamine |
| Hydroxylation | Hydroxylated this compound derivatives |
This table is based on predicted pathways and analogies to related compounds.
Thermal Decomposition Products of this compound
The thermal stability of this compound hydrochloride is limited, and it is known to undergo decomposition at elevated temperatures. When heated above 170°C, it is expected to degrade into naphthalene derivatives and methylamine (B109427) byproducts .
Detailed pyrolysis studies on the closely related compound, methamphetamine, provide further insight into the potential thermal decomposition products of this compound. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies of methamphetamine have identified a range of degradation products resulting from demethylation, methylation, and other reactions at temperatures above 315°C researchgate.netnih.gov. These products include amphetamine, dimethylamphetamine, allylbenzene, and cis/trans-beta-methylstyrene researchgate.netnih.gov. By analogy, the thermal decomposition of this compound is expected to yield a corresponding suite of naphthalene-based products.
Table 2: Predicted Thermal Decomposition Products of this compound
| Temperature Range | Predicted Major Products | Predicted Minor Products |
| > 170°C | Naphthalene derivatives, Methylamine | - |
| > 315°C | Naphthylaminopropane, Dinaphthylamphetamine | Allylnaphthalene, Naphthylpropenes |
This table is based on the known decomposition temperature of this compound hydrochloride and analogies to the pyrolysis products of methamphetamine.
Further research utilizing techniques such as Py-GC-MS specifically on this compound would be necessary to definitively identify and quantify its full range of thermal decomposition products.
Analytical and Forensic Methodologies for Methamnetamine
Chromatographic Techniques for Methamnetamine Analysis
Chromatographic methods are fundamental in separating this compound from complex mixtures for accurate analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the detection and quantification of this compound. For effective analysis, derivatization with trifluoroacetic anhydride (B1165640) (TFAA) is often employed to increase the volatility of the compound. The GC-MS process separates the derivatized this compound from other substances, and the mass spectrometer provides detailed mass data for identification.
An Agilent 6890N Network GC system with an Agilent HP-5MS column is a common instrument configuration. policija.si The temperature program typically starts at 100°C, holding for 2 minutes, then ramps up to 280°C. policija.si Helium is used as the carrier gas. policija.si The mass selective detector operates in electron ionization (EI) mode, with a scan range of m/z 35–500. policija.si
Characteristic fragments observed in the mass spectrum of derivatized this compound include m/z 144 (naphthyl-CH₂⁺) and 115 (C₉H₇⁺). For underivatized this compound, common fragments are m/z 58 (the base peak, C₃H₈N⁺) and 91 (C₇H₇⁺).
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| GC System | Agilent 6890N Network GC |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 mm film) |
| Injector Temperature | 280°C |
| Temperature Program | 100°C (2 min) to 280°C at 20°C/min, hold for 3 min, then to 315°C at 25°C/min, hold for 12 min |
| Carrier Gas | Helium |
| MS Detector | Agilent 5973 Network Mass Selective Detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-500 |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment and Analysis
High-performance liquid chromatography (HPLC) is utilized for assessing the purity of this compound and for its analysis in various samples. researchgate.net HPLC can effectively separate this compound from its isomers and other related compounds, which is crucial in forensic contexts.
A typical HPLC setup involves a C18 stationary phase with an acidic aqueous methanol (B129727) mobile phase. researchgate.net For instance, an Agilent 1260 Infinity HPLC with a Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 micron) can be used. policija.si The mobile phase often consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. policija.si
Chiral HPLC columns can be employed to distinguish between the enantiomers of this compound, which is important for differentiating it from certain isomers used as decongestants.
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1260 Infinity |
| Column | Zorbax Eclipse XDB-C18 (50 x 4.6 mm, 1.8 micron) |
| Mobile Phase A | 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water |
| Mobile Phase B | 0.1% formic acid in methanol |
| Flow Rate | 1.0 ml/min |
| Injection Volume | 1 µl |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) for this compound Metabolite Analysis
Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) is a powerful tool for studying the metabolism of this compound. researchgate.netnih.gov This technique allows for the identification and structural characterization of its metabolites in biological matrices like human liver microsomes. researchgate.netnih.gov
In a study of in vitro phase I metabolism, eight metabolites of this compound were identified using LC-Q-TOF/MS. nih.gov The metabolic processes included N-demethylation, N-hydroxylation, and aromatic hydroxylation. nih.gov The high-resolution mass accuracy of the Q-TOF analyzer is essential for determining the elemental composition of the metabolites. researchgate.net For example, the exact mass of this compound is theoretically 199.1316, with a measured value of 199.1363. policija.siwikidata.org
Spectrometric Characterization of this compound
Spectrometric methods provide detailed information about the chemical structure and properties of this compound.
Mass Spectrometry Fragmentation Analysis of this compound
The fragmentation pattern of this compound in mass spectrometry is key to its identification. Under electron ionization (EI), the molecule breaks apart in a predictable way, producing a unique mass spectrum.
Key fragments include:
m/z 150.1043 : This corresponds to the protonated molecule [M+H]⁺, with a calculated value of 150.1045 for C₁₀H₁₆N⁺.
m/z 144 : A characteristic fragment representing the naphthyl-CH₂⁺ ion.
m/z 115 : Corresponds to the C₉H₇⁺ fragment.
m/z 91 : Represents the C₇H₇⁺ fragment.
m/z 58 : This is often the base peak and corresponds to the C₃H₈N⁺ fragment. policija.si
Table 3: Key Mass Spectrometry Fragments of this compound
| m/z | Ion |
|---|---|
| 150.1043 | [M+H]⁺ |
| 144 | naphthyl-CH₂⁺ |
| 115 | C₉H₇⁺ |
| 91 | C₇H₇⁺ |
Application of Other Spectroscopic Methods in this compound Research
In addition to mass spectrometry, other spectroscopic techniques are valuable in the characterization of this compound. Infrared (IR) spectroscopy can identify functional groups within the molecule, with a distinctive carbonyl stretch observed around 1700 cm⁻¹ in some related structures. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule, which is crucial for unambiguous structural confirmation. researchgate.net
Electrochemical and Biosensor-Based Detection Approaches for this compound
Electrochemical methods offer a promising avenue for the rapid, sensitive, and cost-effective detection of psychoactive substances like this compound. These techniques rely on measuring the electrical signals produced during the oxidation or reduction of a target analyte at an electrode surface. While specific research on this compound is emerging, extensive studies on its close structural analog, methamphetamine, provide a strong foundation for developing similar sensor platforms. hilarispublisher.comnih.gov
Electrochemical Sensors: The core of an electrochemical sensor is the working electrode, and its performance can be significantly enhanced by modification with nanomaterials. For amphetamine-type substances, various modified electrodes have been developed that could be adapted for this compound detection.
Graphene-Based Electrodes: Graphene, a single layer of carbon atoms, is an exceptional material for sensors due to its large surface area and high conductivity. hilarispublisher.com Laser-induced porous graphene (LI-PGr) electrodes have been used to create flexible, cost-effective sensors for methamphetamine. mdpi.com These sensors operate by measuring the change in electrical current as the analyte is oxidized on the graphene surface. Such a platform could offer a linear detection range from 1.00 to 30.0 µg/mL with a detection limit as low as 0.31 µg/mL for methamphetamine, demonstrating potential applicability for this compound. mdpi.com
Nanoparticle-Modified Electrodes: Gold nanoparticles (AuNPs) are frequently used to improve the conductivity and catalytic activity of electrodes. electrochemsci.org One sensor design for methamphetamine involves modifying a glassy carbon electrode (GCE) with multi-walled carbon nanotubes (MWCNTs) and AuNPs. electrochemsci.org This approach leverages the high surface area of the nanomaterials to enhance the electrochemical signal, achieving detection limits in the nanomolar (nM) range. electrochemsci.org Given this compound's structural similarity, it is expected to be electroactive on such surfaces.
The primary electrochemical techniques used include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV). DPV and SWV are particularly favored for quantitative analysis due to their higher sensitivity and better resolution by minimizing background electrical "noise". mdpi.com
Biosensor Approaches: Biosensors combine a biological recognition element with a physicochemical transducer to achieve high selectivity.
Aptamer-Based Biosensors (Aptasensors): Aptamers are single-stranded DNA or RNA sequences that can bind to specific targets with high affinity. Electrochemical aptasensors have been successfully developed for methamphetamine and represent a viable strategy for this compound. nih.govnih.gov In a typical design, an aptamer that specifically binds to the target molecule is immobilized on an electrode. When the target is introduced, the aptamer undergoes a conformational change upon binding, which alters the electrochemical signal. nih.gov This change can be measured, allowing for quantification. Such sensors have achieved detection limits for methamphetamine as low as 30 nM in undiluted serum and 20 nM in saliva. nih.gov
Activity-Based Biosensors: Another approach involves using biological systems, such as genetically engineered yeast, that produce a detectable signal in the presence of a target compound. In a broad screening of new psychoactive substances, a yeast-based biosensor was shown to respond to this compound, confirming the feasibility of this detection strategy. core.ac.uk
Table 1: Comparison of Electrochemical Sensor Platforms for Amphetamine-Type Compounds
| Sensor Platform | Electrode Modifier | Technique | Analyte | Detection Limit (LOD) | Reference |
| Screen-Printed Carbon Electrode | Graphene | Voltammetry | Methamphetamine | 300 nM | nih.gov |
| Glassy Carbon Electrode | MWCNT-AuNPs | Voltammetry | Methamphetamine | 16 nM | electrochemsci.org |
| Laser-Induced Graphene Electrode | Porous Graphene | DPV | Methamphetamine | 0.31 µg/mL | mdpi.com |
| Gold Electrode | Anti-MAMP Aptamer | CV | Methamphetamine | 5 nM | researchgate.net |
| Gold Electrode | Anti-MAMP Aptamer | EAB Sensing | Methamphetamine | 30 nM (Serum) | nih.gov |
Purity and Stability Validation Methods for this compound Research Materials
Ensuring the purity and stability of chemical reference materials is critical for the accuracy of forensic and research applications. Validation involves a series of analytical tests to confirm the identity and concentration of the compound and to understand how it changes over time under various environmental conditions. ambiopharm.com
Purity Validation: The purity of this compound reference standards is typically assessed using chromatographic techniques, which separate the primary compound from any impurities or synthesis byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis. nih.gov A stability-indicating HPLC method separates the parent drug from any potential degradation products, allowing for accurate quantification of purity. ambiopharm.combioline.org.br For this compound, a final purity of 99.2% has been reported after purification by crystallization from n-hexane/HCl. HPLC methods for related amphetamines often use a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous solution, with detection by a UV or photodiode array (PDA) detector. nih.govinnovareacademics.in
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for purity assessment. It separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. For this compound, GC-MS analysis can confirm identity by observing characteristic fragments, such as m/z 144 (naphthyl-CH₂⁺). Initial crude purity of this compound has been reported in the 85-90% range by GC-MS before final purification.
Stability Validation: Stability testing evaluates how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. asean.orgeuropa.eu These studies are essential for determining appropriate storage conditions and shelf-life.
Long-Term and Accelerated Stability Studies: According to international guidelines (e.g., ICH), stability protocols involve storing the substance at specific long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions for defined periods. biotech-spain.com For this compound hydrochloride, a stability of at least five years is reported when stored at -20°C. caymanchem.com
Forced Degradation Studies: To develop a stability-indicating method, the drug is subjected to stress conditions to intentionally produce degradation products. openaccessjournals.com For this compound, likely degradation pathways include:
Photodegradation: Exposure to light may cause the formation of hydroxylated derivatives.
Oxidation: Strong oxidizing agents can potentially cleave the naphthyl group or oxidize the amine.
Thermal Decomposition: Heating above 170°C may degrade the compound into byproducts like naphthalene (B1677914) derivatives and methylamine (B109427). Studies on the pyrolysis of methamphetamine have identified products such as amphetamine and dimethylamphetamine, suggesting similar pathways could exist for this compound. nih.gov
The analytical method, typically HPLC, is then validated to prove it can effectively separate the intact this compound from these forced degradation products, ensuring the method is "stability-indicating". ambiopharm.combioline.org.br
Table 2: Summary of Stability and Purity Data for this compound
| Parameter | Method/Condition | Finding | Reference |
| Purity | GC-MS | 85-90% (Crude, pre-purification) | |
| HPLC & Crystallization | 99.2% (Purified) | ||
| Vendor Specification | ≥98% | caymanchem.com | |
| Stability | Long-Term Storage | Stable for ≥ 5 years at -20°C | caymanchem.com |
| Thermal Stress | Potential decomposition above 170°C | ||
| Photolytic Stress | Likely forms hydroxylated derivatives | ||
| Oxidative Stress | Potential cleavage of naphthyl group or amine oxidation |
Comparative Pharmacological Research with Methamnetamine Structural Analogues
Structure-Activity Relationship (SAR) Studies of Methamnetamine and Related Phenethylamines
The pharmacological profile of this compound is defined by key features of its chemical structure, particularly when compared to its analogues like methamphetamine and naphthylaminopropane. wikipedia.org Structure-activity relationship (SAR) studies analyze how variations in these features alter the compound's effects.
Naphthalene (B1677914) vs. Phenyl Ring: The defining feature of this compound is its naphthalene group, a bicyclic aromatic structure, which replaces the single phenyl ring found in methamphetamine. wikipedia.org This substitution significantly impacts the molecule's properties. For instance, replacing the phenyl ring in amphetamine with a 2-thiophene ring to create methiopropamine results in a less potent compound. unodc.org
N-Methyl Group: this compound is the N-methylated analog of naphthylaminopropane. wikipedia.org This N-methylation is a critical structural feature it shares with methamphetamine (N-methylamphetamine). Generally, this modification influences a compound's potency and its interaction with monoamine transporters. The N-methyl group in this compound is thought to prioritize interactions with dopamine (B1211576) systems.
β-Ketone Group: The comparison between amphetamines and their β-keto analogues (cathinones) provides insight into the potential effects of this functional group. For example, methcathinone (B1676376) is the β-keto analogue of methamphetamine. wikipedia.orgnih.gov This modification tends to increase the hydrophilicity of the molecule, which can reduce its ability to cross the blood-brain barrier compared to its non-keto counterpart. frontiersin.org A β-keto analogue of this compound, known as BMAPN (βk-methamnetamine), has also been developed, allowing for direct study of this structural change. wikipedia.org
| Compound | Core Structure | Key Substitutions | Relationship to this compound |
| This compound | Naphthylaminopropane | N-methyl group | The primary compound of interest. |
| Methamphetamine | Phenethylamine (B48288) | N-methyl group | Phenyl analogue. wikipedia.org |
| Naphthylaminopropane | Naphthylaminopropane | None (primary amine) | Parent compound (demethylated analogue). wikipedia.orgwikipedia.org |
| βk-Methamnetamine (BMAPN) | Naphthylaminopropane | N-methyl group, β-ketone group | β-keto analogue. wikipedia.org |
| Methcathinone | Phenethylamine | N-methyl group, β-ketone group | Phenyl- and β-keto-analogue. wikipedia.org |
Comparative Receptor and Transporter Affinity Profiles of this compound and Analogues
This compound functions as a triple monoamine releasing agent, meaning it promotes the release of serotonin (B10506) (5-HT), dopamine (DA), and norepinephrine (B1679862) (NE). wikipedia.org Its specific profile of activity at the transporters for these neurotransmitters—SERT, DAT, and NET, respectively—distinguishes it from its analogues.
Research indicates that this compound has potent releasing activity at all three monoamine transporters. Notably, it displays exceptionally high serotonergic activity compared to methamphetamine. While methamphetamine is most potent at the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), with much lower potency at the serotonin transporter (SERT), this compound shows strong activity at all three, with a particularly high potency for serotonin release. nih.gov Its parent compound, naphthylaminopropane, is also a potent serotonin, norepinephrine, and dopamine releasing agent. wikipedia.org
In contrast, analogues like methiopropamine act primarily as norepinephrine and dopamine uptake inhibitors with very weak effects on serotonin. mdpi.comnih.gov The table below summarizes the monoamine transporter activity for this compound and several related compounds, with lower EC₅₀/IC₅₀/Kᵢ values indicating greater potency.
| Compound | DAT (nM) | NET (nM) | SERT (nM) | Primary Mechanism |
| This compound | 10 (EC₅₀) | 34 (EC₅₀) | 13 (EC₅₀) | SNDRA (Releaser) |
| d-Methamphetamine | 8.5 (EC₅₀) | 12.3 (EC₅₀) | 736 (EC₅₀) | NDRA (Releaser) |
| Naphthylaminopropane | 12.6 (EC₅₀) | 11.1 (EC₅₀) | 3.4 (EC₅₀) | SNDRA (Releaser) wikipedia.org |
| Methiopropamine | 740 (IC₅₀) | 470 (IC₅₀) | >25,000 (IC₅₀) | NDRI (Inhibitor) mdpi.comnih.govjefferson.edu |
| Methcathinone | Strong Affinity | Strong Affinity | Weaker Affinity | NDRA (Releaser) wikipedia.org |
SNDRA: Serotonin-Norepinephrine-Dopamine Releasing Agent; NDRA: Norepinephrine-Dopamine Releasing Agent; NDRI: Norepinephrine-Dopamine Reuptake Inhibitor. EC₅₀ values represent potency for neurotransmitter release, while IC₅₀ values represent potency for uptake inhibition.
Comparative Behavioral Pharmacology Methodologies for this compound and Analogues
To understand the functional consequences of this compound's neurochemical profile, researchers employ a battery of behavioral assays in animal models, primarily rodents. These studies provide insights into its potential effects by comparing it to well-characterized stimulants.
Behavioral assays are crucial for comparing the abuse liability and stimulant properties of novel compounds to known drugs.
Locomotor Activity: In these tests, researchers measure the stimulant effects of a drug by tracking an animal's movement. A study by Youn et al. (2021) used a climbing behavior test in mice, a variant of locomotor assessment, and found that this compound produced significant responses. researchgate.netresearchgate.net Comparative studies with other compounds, like methiopropamine and methamphetamine, have shown that higher doses of methiopropamine are needed to induce locomotor activity compared to methamphetamine, indicating lower potency. nih.govjefferson.edu
Conditioned Place Preference (CPP): The CPP paradigm assesses the rewarding properties of a drug. Animals are administered a drug in a specific, distinct environment. If the drug is rewarding, the animal will spend significantly more time in the drug-paired environment during subsequent tests. In the CPP test, mice given this compound showed a significant preference for the drug-paired compartment, indicating it has rewarding effects. researchgate.netresearchgate.net
Self-Administration (SA): This assay is considered the gold standard for assessing a drug's reinforcing effects and abuse potential. Animals learn to perform an action, such as pressing a lever, to receive an intravenous infusion of the drug. The Youn et al. study demonstrated that mice would actively work to receive infusions of this compound, showing significant active-lever responses. researchgate.netresearchgate.net This reinforcing effect is a key characteristic of substances with high abuse liability.
In vivo microdialysis is a neurochemical technique that allows for the real-time measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. This method provides a direct link between drug administration and its effect on brain chemistry, which underlies the observed behavioral changes. Studies have utilized this technique to investigate the effects of this compound on the central nervous system. researchgate.netresearchgate.net Research by Youn et al. (2021) confirmed that this compound administration leads to a significant increase in dopamine levels in the brain, which correlates with its rewarding and reinforcing properties observed in behavioral assays. researchgate.netresearchgate.net This method is also used comparatively, for example, to show that both 25I-NBOMe and this compound can increase dopamine levels in the nucleus accumbens. researchgate.netmdpi.com
Drug discrimination paradigms are used to assess the subjective, or interoceptive, effects of a drug. In these studies, an animal is trained to recognize the internal state produced by a specific drug (e.g., cocaine or amphetamine) and make a corresponding behavioral response to receive a reward. Once trained, the animal can be tested with a novel compound like this compound. If the animal makes the response associated with the training drug, it suggests the novel compound produces similar subjective effects. A study demonstrated that this compound showed a dose-dependent cross-generalization with cocaine, meaning that as the dose of this compound increased, the animals increasingly reported (via their behavioral response) that its effects felt like cocaine. researchgate.netresearchgate.net This finding suggests that this compound exhibits interoceptive stimulus properties similar to cocaine, which further points to its potential for abuse. researchgate.net
Methodological Approaches for Resolving Discrepancies in Comparative Neuropharmacological Data
Discrepancies in neuropharmacological data for compounds like this compound and its analogues are not uncommon due to the variety of experimental models and conditions used. Several methodological approaches can be employed to resolve these contradictions and enhance data reliability.
Standardization of Assays: Variability in reported potency values (e.g., EC₅₀) can arise from differences in experimental systems. Using standardized protocols with consistent buffer compositions and reference compounds (e.g., using amphetamine as a standard for DAT assays) can help normalize results across different labs and studies.
Use of Multiple, Complementary Models: Relying on a single experimental model can be misleading. For example, results from transfected cell lines may differ from those in primary neurons or brain synaptosomes due to variations in transporter density or cellular machinery. Combining in vitro methods (like transporter binding and uptake assays) with in vivo methods (like microdialysis and behavioral paradigms) provides a more complete and validated pharmacological profile. nih.govjefferson.edu
Comparative In Vivo Studies: When discrepancies arise, particularly in areas like neurotoxicity, direct comparative studies in rodent models are essential. These studies can measure key biomarkers, such as glial fibrillary acidic protein (GFAP) for astrocyte activation or tyrosine hydroxylase (TH) for dopaminergic integrity, to provide a clearer picture of a compound's effects relative to a known analogue.
Controlling for Pharmacokinetic Differences: The observed effect of a drug is a function of both its pharmacodynamics (what it does to the body) and its pharmacokinetics (what the body does to it). A compound may appear less potent simply because it has lower brain penetration. frontiersin.org Therefore, comparative studies should ideally include pharmacokinetic analysis to measure blood and brain concentrations of the drugs being tested, as was done in the comparative study of methamphetamine and methiopropamine. mdpi.comnih.govjefferson.edu
Advanced Research Directions and Future Perspectives on Methamnetamine
Development of Novel Analytical Techniques for Methamnetamine and its Metabolites
The clandestine nature and constant chemical modification of NPS necessitate the development of robust and sophisticated analytical methods for their unambiguous identification in seized materials and biological samples.
The detection of this compound requires techniques that can differentiate it from structurally similar compounds. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary instrumental methods employed. researchgate.netetsu.edupolicija.si To improve volatility for GC-MS analysis, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) can be used. This process yields characteristic fragments that aid in identification, such as m/z 144 (naphthyl-CH₂⁺) and 115 (C₉H₇⁺).
High-performance liquid chromatography (HPLC), particularly when coupled with time-of-flight (TOF) mass spectrometry, offers high selectivity without the need for derivatization. policija.simdpi.com The unique retention times of this compound, owing to its distinct chemical structure, allow for its separation from other analogs in complex mixtures. Advanced techniques like liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are not only crucial for identifying the parent compound but also for characterizing its metabolites. nih.gov While immunoassays are used for general screening of amphetamine-type substances, they often suffer from cross-reactivity; therefore, more specific, confirmatory methods like LC-MS/MS are preferred for their enhanced selectivity and sensitivity, with some methods achieving detection limits as low as 0.1 ng/mL for related compounds. researchgate.netetsu.edu
The following table details typical parameters used in HPLC-TOF for the analysis of this compound. policija.si
Table 1: HPLC-TOF Instrumental Parameters for this compound Analysis
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity with binary pump |
| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |
| Mobile Phase A | 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water |
| Mobile Phase B | 0.1% formic acid in methanol (B129727) |
| Gradient | Start at 5% B, to 40% B (4 min), to 70% B (2 min), to 100% B (5 min), hold 1 min |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | Agilent 6230B TOF with Dual AJS ESI |
| Ion Source Mode | Positive ion scan (82-1000 amu) |
| Drying Gas (N2) Temp | 325 °C |
| Sheath Gas Temp | 325 °C |
| Fragmentor Voltage | 175 V |
Elucidation of Underexplored Pharmacological Mechanisms of this compound
This compound is a new psychoactive substance that functions as a full substrate for biogenic amine transporters (BATs), which means it promotes the release of neurotransmitters from nerve terminals. researchgate.netresearchgate.net Its pharmacological profile distinguishes it from classic amphetamines. Research indicates that this compound causes an excessive release of serotonin (B10506), leading to its classification as an empathogen or entactogen, a class of drugs known for producing feelings of empathy and social connectedness, similar to MDMA. researchgate.netnih.govresearchgate.netsmw.ch
Despite its primary serotonergic activity, studies also show that this compound significantly increases dopamine (B1211576) levels. researchgate.netresearchgate.net In vivo microdialysis and synaptosome-based analyses have confirmed this dopaminergic effect. researchgate.netresearchgate.net Furthermore, drug discrimination experiments in rodents have revealed that this compound can fully substitute for cocaine in a dose-dependent manner, suggesting that it produces similar interoceptive stimulus effects. researchgate.netresearchgate.net These findings indicate that this compound possesses rewarding and reinforcing properties, likely mediated by its action on the dopamine system. researchgate.netresearchgate.net This dual action on both serotonin and dopamine systems underscores the need for further research to fully untangle its complex interactions with monoamine transporters and the resulting behavioral effects.
Comprehensive In Vivo Metabolic Studies of this compound
Understanding the metabolic fate of a substance is critical for forensic analysis, as it allows for a longer detection window by targeting metabolites in biological samples. While comprehensive in vivo metabolic data for this compound is not yet available, crucial insights have been gained from in vitro studies using human liver microsomes (HLM) and recombinant flavin-containing monooxygenases (FMOs). researchgate.netnih.gov
These studies, utilizing liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS), have identified several phase I metabolic pathways for this compound. nih.gov The primary routes of metabolism include N-demethylation, N-hydroxylation, and aromatic hydroxylation on the naphthalene (B1677914) ring. researchgate.netnih.gov A combination of these processes leads to the formation of multiple metabolites. nih.gov The major metabolite identified in these in vitro systems is formed through the hydroxylation of the naphthalene ring. researchgate.netnih.gov The identification of N-hydroxylated metabolites was confirmed using expressed FMOs. nih.gov These findings provide a solid foundation for detecting this compound use and are essential for designing future in vivo studies in animal models and, eventually, in humans to confirm these metabolic pathways. researchgate.netnih.gov
Table 2: Identified In Vitro Phase I Metabolic Pathways of this compound
| Metabolic Process | Description |
| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the naphthalene ring structure. This is the major metabolic pathway observed in vitro. researchgate.netnih.gov |
| N-demethylation | Removal of the methyl (CH₃) group from the nitrogen atom. nih.gov |
| N-hydroxylation | Addition of a hydroxyl (-OH) group to the nitrogen atom, a process confirmed to be mediated by FMOs. nih.gov |
| Combined Processes | Formation of metabolites through multiple simultaneous transformations, such as both N-demethylation and aromatic hydroxylation. nih.gov |
Computational Chemistry and Molecular Modeling Applications for this compound Interactions
Computational chemistry and molecular modeling offer powerful tools for investigating the interactions of small molecules like this compound at the atomic level. Although specific computational studies on this compound are limited, the application of these techniques to similar compounds demonstrates their potential. For instance, Density Functional Theory (DFT) calculations have been used to study the inclusion of methamphetamine in host molecules, providing insights into structural and energetic properties relevant for biosensor development. mdpi.com
For this compound, molecular modeling could be applied to simulate its docking into the binding sites of the dopamine, serotonin, and norepinephrine (B1679862) transporters. Such simulations could help elucidate the specific molecular interactions responsible for its potent serotonin-releasing activity and differentiate its binding mode from that of other amphetamines. researcher.life Furthermore, computational methods are increasingly used to predict the metabolic fate of new chemical entities. chemrxiv.org Machine learning models, trained on extensive datasets of known drug metabolism, can predict potential sites of metabolism on a molecule. chemrxiv.org Applying these predictive models to this compound could help corroborate in vitro findings and guide the search for metabolites in future in vivo studies.
This compound in the Broader Context of Novel Psychoactive Substances (NPS) Research
This compound is categorized as a Novel Psychoactive Substance (NPS), a term for substances of abuse that are not controlled by international drug conventions but may pose a public health threat. researchgate.netarchives.gov The NPS market is characterized by its dynamic nature, where manufacturers continually synthesize new compounds to mimic the effects of illicit drugs and circumvent existing laws. archives.gov Many NPS, including this compound, are sold online as "research chemicals." researchgate.netnih.gov
This compound's classification as an amphetamine-based empathogen places it within a large group of NPS designed to produce effects similar to MDMA. researchgate.netsmw.ch Research into such substances is critical for several reasons. First, it provides the scientific basis needed for law enforcement and forensic laboratories to detect and identify these compounds. Second, understanding their pharmacology and abuse potential is essential for public health officials to assess the risks they pose. researchgate.net Given that this compound is currently unregulated in many countries, scientific investigation into its mechanisms, metabolism, and effects is a necessary step toward informing potential regulatory actions and ensuring public safety. researchgate.netresearchgate.net
Ethical and Regulatory Frameworks in Methamnetamine Research
International and National Regulatory Compliance for Methamnetamine Research
The regulatory status of new psychoactive substances is often dynamic and varies significantly across jurisdictions. While specific regulations for this compound are not as universally established as those for more well-known amphetamines, its structural similarity to controlled substances places it under scrutiny by regulatory bodies worldwide.
Internationally, the United Nations Convention on Psychotropic Substances of 1971 provides a framework for the control of psychoactive drugs. taylorandfrancis.com While this compound is not explicitly listed, its analogue, methamphetamine, is classified as a Schedule II substance, indicating a high potential for abuse. wikipedia.orgdea.gov This classification often influences how new, structurally related compounds are treated. Countries that are signatories to this convention typically have domestic laws that regulate the production, distribution, and use of such substances.
In the United States , the Drug Enforcement Administration (DEA) classifies substances into one of five schedules based on their medical use, potential for abuse, and safety or dependence liability. dea.gov Methamphetamine is a Schedule II controlled substance, meaning it has a high potential for abuse which may lead to severe psychological or physical dependence, but also has a currently accepted medical use. dea.govjustice.gov Any research involving Schedule II substances requires stringent registration, record-keeping, and security protocols. Given its structural relationship, research on this compound would likely fall under similar, if not identical, regulatory requirements as a controlled substance analogue. A controlled substance analogue is a substance intended for human consumption that is structurally or pharmacologically substantially similar to a Schedule I or II substance. dea.gov
In the United Kingdom , the Psychoactive Substances Act of 2016 broadly covers any substance intended for human consumption that is capable of producing a psychoactive effect. Research involving such substances requires adherence to this act. Similarly, Germany's New Psychoactive Substances Act (NpSG) regulates the industrial and scientific use of these compounds. Cross-border research collaborations involving this compound would necessitate compliance with the regulatory frameworks of all participating countries, including import and export licensing.
The table below summarizes the scheduling of Methamphetamine in various countries, which provides a likely regulatory context for this compound.
| Country/Organization | Schedule/Classification |
| United Nations | Psychotropic Schedule II |
| United States | Schedule II |
| Canada | Schedule I |
| United Kingdom | Class A |
| Germany | Anlage II (Authorized trade only, not prescriptible) |
| Australia | S8 (Controlled drug) |
| New Zealand | Class A |
| Brazil | Class F2 (Prohibited psychotropics) |
| Sweden | Förteckning II |
This table is based on the scheduling of Methamphetamine and serves as a likely reference for the regulatory approach to this compound. wikipedia.org
Institutional Review Board (IRB) and Documentation Requirements for In Vivo this compound Studies
Any research involving human subjects, including in vivo studies with compounds like this compound, requires prior approval from an Institutional Review Board (IRB) or an equivalent independent ethics committee. The primary role of the IRB is to protect the rights and welfare of human research participants.
For studies involving a substance with psychoactive properties and potential for abuse, the IRB review process is particularly rigorous. Key documentation and considerations include:
Detailed Research Protocol: The protocol must provide a clear scientific rationale for the study, justifying the use of this compound. It should detail the study design, participant selection criteria, and procedures for data collection and analysis.
Informed Consent: The informed consent process and documentation are critical. Participants must be fully informed about the nature of the substance being studied, the potential risks and benefits, the voluntary nature of their participation, and their right to withdraw at any time without penalty. Given the psychoactive nature of this compound, special attention must be paid to ensuring participants have the capacity to give truly informed consent.
Risk/Benefit Analysis: The IRB will meticulously evaluate the potential risks to participants against the potential benefits of the research. For a compound with unknown physiological and toxicological properties, this analysis is paramount. caymanchem.com The protocol must outline all measures taken to minimize risks.
Subject Recruitment and Selection: The criteria for including and excluding participants must be equitable and scientifically justified. There must be safeguards to prevent coercion or undue influence, particularly when recruiting from vulnerable populations.
Data and Safety Monitoring Plan (DSMP): A robust DSMP is required to monitor the safety of participants throughout the study. This plan should specify how adverse events will be identified, reported, and managed.
Investigator Qualifications: The research team must have the appropriate expertise and qualifications to conduct the study safely and ethically.
Confidentiality and Data Protection: Procedures to protect the confidentiality of participants' data must be clearly described.
For in vivo studies, especially those involving controlled or potentially controlled substances, documentation of compliance with all applicable national and local laws and regulations is also a mandatory part of the IRB submission. This includes evidence of appropriate DEA registration for researchers in the United States.
Q & A
Q. What are the primary pharmacological mechanisms of Methamnetamine, and how do they guide experimental design?
this compound acts as a triple monoamine releasing agent, targeting serotonin (EC50 = 13 nM), norepinephrine (EC50 = 34 nM), and dopamine (EC50 = 10 nM) . Researchers should prioritize in vitro assays (e.g., neurotransmitter release assays) and in vivo behavioral models (e.g., locomotor activity tests) to quantify dose-response relationships. Experimental designs must account for cross-reactivity in drug screenings due to structural similarities with methamphetamine, which may yield false positives in standard tests .
| Neurotransmitter | EC50 Value (nM) |
|---|---|
| Serotonin | 13 |
| Norepinephrine | 34 |
| Dopamine | 10 |
Q. How does this compound’s legal status impact study design and data collection?
Legal restrictions vary by jurisdiction (e.g., permitted for research in Germany, prohibited in Japan) . Researchers must:
- Collaborate with institutions in regions where the compound is legally accessible.
- Document jurisdictional compliance in ethics approvals and procurement processes.
- Use anonymized data-sharing protocols to mitigate legal risks in multi-country studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to its structural similarity to methamphetamine and potential cardiovascular/neuropsychiatric risks , researchers should:
- Implement strict PPE (gloves, lab coats, fume hoods) and contamination controls.
- Use precision weighing instruments (e.g., microbalances) for dose preparation, adhering to metric system standards (e.g., mg/kg) .
- Establish emergency response plans for accidental exposure, informed by methamphetamine safety guidelines .
Advanced Research Questions
Q. How can researchers optimize detection methodologies for this compound in biological samples?
Standard immunoassays may fail to distinguish this compound from methamphetamine due to structural analogies . Advanced approaches include:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables precise differentiation via fragmentation patterns.
- High-Resolution Mass Spectrometry (HRMS): Identifies unique isotopic signatures and metabolites.
- Cross-Validation: Compare results with synthetic reference standards and published spectral libraries .
Q. What methodologies address contradictory findings in neurotransmitter release profiles across studies?
Discrepancies in EC50 values or release kinetics may arise from assay variability (e.g., cell lines, buffer conditions). To resolve contradictions:
- Standardize Protocols: Use identical cell cultures (e.g., HEK-293 transfected with human transporters) and buffer pH (7.4 ± 0.1) .
- Meta-Analysis Frameworks: Apply statistical tools (e.g., random-effects models) to aggregate data while accounting for heterogeneity .
- Control for Purity: Verify compound purity via HPLC (>98%) and NMR spectroscopy .
Q. How can longitudinal studies on this compound’s neurotoxicity be designed despite limited preclinical data?
Given the lack of long-term safety data , researchers should:
- Leverage Methamphetamine Models: Adapt protocols from methamphetamine neurotoxicity studies (e.g., tyrosine hydroxylase depletion in rodents) .
- Cohort Selection: Include subgroups with comorbid mental health conditions to assess interaction effects .
- Ethical Safeguards: Implement staggered dosing and independent monitoring boards to halt trials if severe adverse events occur .
Q. What strategies improve recruitment and retention in qualitative studies on this compound users?
Drawing from methamphetamine research methodologies :
- Snowball Sampling: Engage community organizations to access hidden populations.
- Semi-Structured Interviews: Use open-ended questions to explore pathways to treatment access and barriers (e.g., stigma).
- Data Triangulation: Combine interviews with medical records or toxicology reports to validate self-reported use .
Q. How can researchers balance precision and practicality in reporting pharmacokinetic data?
Follow guidelines for numerical precision :
- Report means and standard deviations to one significant digit beyond instrument precision (e.g., ±0.1 ng/mL for LC-MS/MS).
- Avoid overinterpreting small sample sizes; use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.
- Disclose confidence intervals (95% CI) for bioavailability estimates.
Methodological Considerations for Data Analysis
- Contradiction Analysis: Use dialectical frameworks to identify principal contradictions (e.g., conflicting in vitro vs. in vivo efficacy) and prioritize hypotheses for further testing .
- Mixed-Methods Integration: Merge quantitative neurochemical data with qualitative user experiences to contextualize mechanistic findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
